molecular formula C8H8O3 B044023 3-Hydroxy-4-methylbenzoic acid CAS No. 586-30-1

3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023
CAS No.: 586-30-1
M. Wt: 152.15 g/mol
InChI Key: ZQLCWPXBHUALQC-UHFFFAOYSA-N
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Description

It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the benzene ring . This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Mode of Action

Benzylic compounds, such as this one, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

The action, efficacy, and stability of 3-Hydroxy-4-methylbenzoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and specific conditions within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid using a suitable oxidizing agent . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylbenzyl alcohol . This method involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted in a solvent, usually under elevated temperatures and pressures, to achieve efficient conversion and high product yield.

Comparison with Similar Compounds

3-Hydroxy-4-methylbenzoic acid can be compared with other similar compounds, such as:

The presence of both the hydroxyl and methyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

3-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLCWPXBHUALQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207319
Record name 3-Hydroxy-p-toluic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-30-1
Record name 3-Hydroxy-4-methylbenzoic acid
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Record name 3-Hydroxy-p-toluic acid
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Record name 586-30-1
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Record name 3-HYDROXY-P-TOLUIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Hydroxy-4-methylbenzoic acid in bacterial degradation of certain phenols?

A: this compound acts as an intermediate in the bacterial degradation pathway of specific phenols. For instance, a fluorescent Pseudomonas species utilizes it during the breakdown of 2,5-xylenol. [] This suggests that the compound plays a role in the metabolic processes of certain microorganisms capable of utilizing aromatic compounds as energy sources.

Q2: How does the structure of this compound relate to its use in affinity chromatography?

A: this compound serves as a crucial building block for creating a chromophore analog of Actinomycin C1 (D). [] This analog, when attached to Sepharose 4 B, creates a biospecific adsorbent for separating nucleic acids. The structural similarity of the synthesized chromophore to Actinomycin D allows it to bind specifically to DNA, enabling the separation of DNA/RNA mixtures.

Q3: Has this compound demonstrated any biological activity?

A: Research indicates that this compound, alongside salicylic acid, exhibits weak antibacterial activity. [] This finding suggests potential applications for the compound in the development of novel antimicrobial agents or as a scaffold for designing more potent derivatives.

Q4: Are there any known applications of this compound in inducing plant resistance to diseases?

A: While the provided abstracts don't offer detailed information on this topic, one title mentions "Induced resistance by cresotic acid (this compound) against wilt diseases of melon and cotton." [] This suggests that this compound may act as an elicitor, activating defense mechanisms in plants against specific pathogens. Further research is needed to understand the mechanisms and potential applications of this induced resistance.

Q5: What are the implications of forming a dioxanylphthalide structure from this compound?

A: When this compound reacts with formaldehyde and hydrochloric acid, it forms a dioxanylphthalide structure. This reaction highlights the reactivity of the hydroxyl and carboxyl groups on the benzene ring. [] The formed dioxanylphthalide can be further manipulated to create new derivatives with potentially different biological activities or applications in synthetic chemistry.

Q6: Are there any known methods to synthesize derivatives of this compound?

A: The literature suggests that this compound can undergo reactions like methylation and decarboxylation, leading to the formation of derivatives like 3-methyl-4-methylphthalic acid. [] These modifications can alter the molecule's properties and potentially lead to variations in biological activity or applications. Further research can explore different synthetic strategies to produce a diverse library of derivatives with potentially enhanced properties.

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